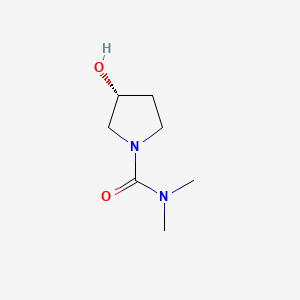

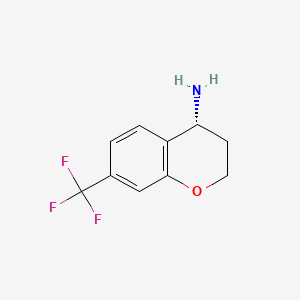

2,5-dihydro-1H-pyrrol-2-ylmethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

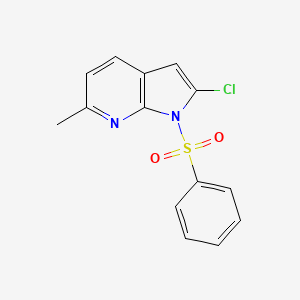

2,5-dihydro-1H-pyrrol-2-ylmethanol is a chemical compound with the molecular formula C5H9NO . It has an average mass of 99.131 Da and a monoisotopic mass of 99.068413 Da .

Molecular Structure Analysis

The molecular structure of 2,5-dihydro-1H-pyrrol-2-ylmethanol consists of 5 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis

2,5-dihydro-1H-pyrrol-2-ylmethanol is a liquid at room temperature .Applications De Recherche Scientifique

Application in Cancer Research

- Scientific Field: Biomedical Sciences - Cancer Research .

- Summary of the Application: The compound “2,5-dihydro-1H-pyrrole-2-carboxylates” has been synthesized and evaluated for its anticancer potential .

- Methods of Application: The compound was synthesized by a two-component condensation reaction of ethyl pyruvate and aniline derivatives under catalyst-free and solvent-free conditions . The synthesized compounds were then evaluated against MCF7, MOLT-4, and HL-60 cells using the MTT assay .

- Results or Outcomes: Among the tested synthesized 2,5-dihydro-1H-pyrrole-2-carboxylates, compound 4d having sulfonamide moiety exhibited good cytotoxic activity against all tested cell lines . Molecular docking studies also demonstrated that the results of the docking study are in reasonable agreement with cytotoxicity activities .

Application in Synthesis of Natural Products

- Scientific Field: Organic Chemistry - Synthesis of Natural Products .

- Summary of the Application: The “2H-pyran (2HP) ring” is a structural motif present in many natural products and is a strategic key intermediate in the construction of many of these structures .

- Methods of Application: The synthesis of 2HPs is challenging due to the instability associated with the heterocyclic ring, which makes these heterocycles establish an equilibrium with their opened isomeric forms .

-

Chemical Structure and Properties: “2,5-Dihydro-1H-pyrrol-2-ylmethanol” is a chemical compound with the molecular formula C5H9NO . You can find more details about its structure, properties, spectra, suppliers and links on the ChemSpider website .

-

Synthesis and Cytotoxicity Studies: There is a study that describes a clean synthetic approach to access of 2,5-dihydro-1H-pyrrole-2-carboxylates by two-component condensation reaction of ethyl pyruvate and aniline derivatives under catalyst-free and solvent-free conditions . The synthesized compounds were evaluated for their cytotoxic activity against MCF7, MOLT-4 and HL-60 cells .

-

NIST Chemistry WebBook: The NIST Chemistry WebBook provides information on phase change data, gas phase ion energetics data, IR Spectrum, and Mass spectrum (electron ionization) for the compound .

-

Chemical Structure and Properties: “2,5-Dihydro-1H-pyrrol-2-ylmethanol” is a chemical compound with the molecular formula C5H9NO . You can find more details about its structure, properties, spectra, suppliers and links on the ChemSpider website .

-

Synthesis and Cytotoxicity Studies: There is a study that describes a clean synthetic approach to access of 2,5-dihydro-1H-pyrrole-2-carboxylates by two-component condensation reaction of ethyl pyruvate and aniline derivatives under catalyst-free and solvent-free conditions . The synthesized compounds were evaluated for their cytotoxic activity against MCF7, MOLT-4 and HL-60 cells .

-

NIST Chemistry WebBook: The NIST Chemistry WebBook provides information on phase change data, gas phase ion energetics data, IR Spectrum, and Mass spectrum (electron ionization) for the compound .

Propriétés

IUPAC Name |

2,5-dihydro-1H-pyrrol-2-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c7-4-5-2-1-3-6-5/h1-2,5-7H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCJCTHAQPCGMBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(N1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dihydro-1H-pyrrol-2-ylmethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-1-(tert-butyl)-6-ethoxy-1H-benzo[d]imidazole](/img/structure/B578516.png)

![1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid](/img/structure/B578518.png)

![Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B578525.png)